molecular formula C11H14N2O B3375808 5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one CAS No. 1152587-80-8

5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one

Cat. No.: B3375808
CAS No.: 1152587-80-8
M. Wt: 190.24
InChI Key: AVYYGYRFEPCUGG-UHFFFAOYSA-N
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Description

5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one is a heterocyclic compound that belongs to the indole family Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 1-methylindole.

    Alkylation: The 1-methylindole undergoes alkylation with an appropriate alkylating agent to introduce the 1-aminoethyl group.

    Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the indole ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the alkylation and cyclization reactions.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Catalysis: Employing catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidized Derivatives: Compounds with additional oxygen functionalities.

    Reduced Derivatives: Compounds with reduced functional groups.

    Substituted Derivatives: Compounds with various substituents on the aminoethyl group.

Scientific Research Applications

5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent in treating various diseases.

    Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.

    Pathways: It can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of the indole family, known for its wide range of biological activities.

    1-Methylindole: A closely related compound with similar structural features.

    5-(1-Aminoethyl)indole: Another derivative with an aminoethyl group at a different position.

Uniqueness

5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

IUPAC Name

5-(1-aminoethyl)-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7(12)8-3-4-10-9(5-8)6-11(14)13(10)2/h3-5,7H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYYGYRFEPCUGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N(C(=O)C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one
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5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one
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Reactant of Route 6
5-(1-aminoethyl)-1-methyl-2,3-dihydro-1H-indol-2-one

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